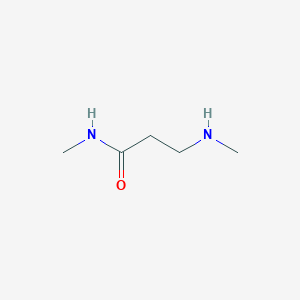

N-methyl-3-(methylamino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAGWSIKXFPLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502181 | |

| Record name | N,N~3~-Dimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50836-82-3 | |

| Record name | N,N~3~-Dimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(methylamino)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-methyl-3-(methylamino)propanamide

Abstract

This technical guide provides an in-depth exploration of a viable and efficient synthetic pathway for N-methyl-3-(methylamino)propanamide, a diamine derivative of potential interest in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the Michael addition of methylamine to methyl acrylate to yield the intermediate, methyl 3-(methylamino)propanoate. This is followed by the amidation of the intermediate with methylamine to afford the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. The procedures outlined herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction and Strategic Overview

This compound (IUPAC name) is a difunctional organic molecule featuring a secondary amine and a secondary amide.[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including polyamides and pharmaceutical intermediates. This guide details a logical and accessible synthetic route, prioritizing commercially available starting materials and well-established reaction mechanisms.

The chosen synthetic strategy is a two-step sequence:

-

Aza-Michael Addition: The synthesis initiates with a conjugate addition of methylamine to methyl acrylate. This reaction is highly efficient for forming carbon-nitrogen bonds.[2]

-

Amidation: The resulting ester intermediate, methyl 3-(methylamino)propanoate, is then converted to the target N-methyl amide via reaction with a second equivalent of methylamine.

This pathway is advantageous due to the selectivity of the aza-Michael addition for primary amines and the relatively straightforward nature of the subsequent amidation of the ester.[3][4]

Visualizing the Synthetic Pathway

The overall transformation from readily available starting materials to the final product is depicted below.

Sources

An In-depth Technical Guide to N-methyl-3-(methylamino)propanamide (CAS 50836-82-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-methyl-3-(methylamino)propanamide, a diamine derivative with potential applications in organic synthesis and medicinal chemistry. Drawing upon available chemical data and synthetic precedents, this document outlines its physicochemical properties, plausible synthetic routes, and preliminary safety considerations. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, this guide offers insights based on structurally related molecules to inform future research and development.

Core Molecular Attributes

This compound is a relatively small, difunctional molecule featuring a secondary amine and a secondary amide. This structure imparts a degree of hydrophilicity and potential for hydrogen bonding, which are key considerations in its potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 50836-82-3 | CymitQuimica[1] |

| Molecular Formula | C₅H₁₂N₂O | PubChem[2] |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| Flash Point | 130.4 ± 22.8 °C | Not explicitly cited |

| Purity (typical) | 96-98% | Commercial suppliers |

| Predicted XlogP | -1.0 | PubChemLite[3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Profile

-

¹H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum is available through specialized databases, which would be crucial for confirming the proton environments within the molecule.[4]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum would reveal characteristic vibrational frequencies for the N-H and C=O bonds of the amide and the N-H bond of the secondary amine.

-

Mass Spectrometry (MS): Predicted mass-to-charge ratios for various adducts are available, which are instrumental in confirming the molecular weight and fragmentation patterns.[3] For instance, the [M+H]⁺ ion is predicted at an m/z of 117.10224.[3]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests a plausible and efficient synthetic strategy based on well-established organic reactions.

Proposed Synthetic Pathway: Michael Addition

The most probable route to this compound is through a Michael addition reaction. This involves the conjugate addition of methylamine to an N-methylated acrylamide derivative.

Figure 1: Proposed synthesis of this compound via Michael addition.

Hypothetical Experimental Protocol

Based on general procedures for Michael additions of amines to α,β-unsaturated amides, a potential experimental protocol is outlined below. This is a hypothetical procedure and would require optimization and validation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacrylamide in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add an equimolar amount or a slight excess of methylamine (as a solution in a compatible solvent like THF or water) to the flask. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Applications and Biological Context

The presence of both a secondary amine and an amide functional group makes this compound an interesting building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active compounds. For instance, related propanamide derivatives have been investigated for their potential as serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used as antidepressants.[5] It is plausible that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach to its handling is essential. The safety profile of structurally related compounds can provide some guidance.

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The toxicity of this compound is unknown. Assume it may be harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has consolidated the available information on its properties and proposed a viable synthetic route. Future research should focus on:

-

Experimental Validation: The development and publication of a detailed, optimized, and validated synthesis protocol.

-

Spectroscopic Characterization: The acquisition and public dissemination of complete ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

-

Biological Screening: The evaluation of this compound and its derivatives in a range of biological assays to identify any potential pharmacological activity.

-

Toxicological Assessment: A thorough investigation of its toxicological profile to ensure safe handling and to assess its potential for in vivo applications.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in innovative research and development.

References

- This reference is not available in the provided search results.

-

PubChemLite. This compound (C5H12N2O). [Link]

-

SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. This compound. [Link]

- This reference is not available in the provided search results.

-

Wikipedia. N-Methyl-PPPA. [Link]

Sources

physical and chemical characteristics of "N-methyl-3-(methylamino)propanamide"

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of N-methyl-3-(methylamino)propanamide (CAS No: 50836-82-3). As a niche chemical intermediate, publicly available experimental data is limited. This document consolidates verified information from chemical supplier databases and augments it with theoretically derived data and proposed analytical methodologies grounded in established principles of organic chemistry. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis who may utilize this compound as a building block. The guide covers structural information, physicochemical properties, a postulated synthesis pathway, predicted spectroscopic profiles, and standardized protocols for its characterization.

Compound Identification and Structure

This compound is a difunctional organic molecule containing a secondary amine and an N-substituted amide. This structure provides two key sites for chemical modification, making it a potentially versatile intermediate in organic synthesis.

Chemical Structure

The structural formula of this compound is presented below. The molecule consists of a propane backbone functionalized with a methylamino group at the 3-position and an N-methylamide group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The majority of available data for this compound consists of basic identifiers and predicted properties. Experimentally verified data is sparse and should be treated with caution until independently confirmed.

| Property | Value | Source |

| CAS Number | 50836-82-3 | [1][2][3] |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1], Alfa Chemistry[3] |

| IUPAC Name | This compound | Alfa Chemistry[3] |

| Canonical SMILES | CNCCC(=O)NC | Alfa Chemistry[3] |

| InChI Key | BZAGWSIKXFPLND-UHFFFAOYSA-N | Alfa Chemistry[3] |

| Boiling Point | 131-132 °C at 9 mmHg | Oakwood Chemical[1] |

| 268.3±23.0 °C at 760 mmHg (Predicted) | Guidechem[2] | |

| Density | 0.92 g/cm³ (Predicted) | Alfa Chemistry[3] |

| Flash Point | 130.4±22.8 °C (Predicted) | Guidechem[2][3] |

| Refractive Index | 1.429 (Predicted) | Guidechem[2] |

Proposed Synthesis Pathway

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, suggesting a reaction between 3-(methylamino)propanoic acid (or its ester derivative) and methylamine. This is a standard and reliable method for amide formation.

Proposed Workflow

The synthesis can be envisioned as a two-step process starting from methyl acrylate, which is a common and inexpensive starting material.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Postulated)

Step 1: Michael Addition to form Methyl 3-(methylamino)propanoate

-

To a round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of methylamine (e.g., 40 wt. %, 1.1 eq) dropwise while maintaining the temperature below 10 °C. The nucleophilic methylamine will readily add to the activated alkene of the acrylate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours to ensure completion.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Upon completion, the excess methylamine and water can be removed under reduced pressure to yield the crude intermediate ester, Methyl 3-(methylamino)propanoate.

Step 2: Amidation to form this compound

-

Transfer the crude ester from Step 1 to a sealed pressure vessel.

-

Add an excess of aqueous methylamine (e.g., 40 wt. %, 3-5 eq). The excess amine serves as both the reagent and a basic catalyst.

-

Seal the vessel and heat the reaction mixture to 60-80 °C for 24-48 hours. The elevated temperature and pressure are necessary to drive the amidation of the ester.

-

Monitor the reaction by GC-MS until the intermediate ester is fully consumed.

-

Cool the reaction vessel to room temperature. Remove water and excess methylamine under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation, leveraging its reported boiling point (131-132 °C @ 9 mmHg), to yield the final, pure compound.

Analytical Characterization (Theoretical Profile)

No published spectra for this compound are available. This section outlines the expected spectroscopic data based on the molecule's structure. These predictions serve as a benchmark for researchers performing de novo characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR (Proton NMR): The spectrum is expected to show five distinct signals.

-

~2.4 ppm (singlet, 3H): The three protons of the methyl group attached to the secondary amine (-NH-CH₃).

-

~2.8 ppm (doublet, 3H): The three protons of the methyl group on the amide nitrogen (-C(=O)NH-CH₃). This signal will be a doublet due to coupling with the amide proton (J ≈ 5 Hz).

-

~2.6 ppm (triplet, 2H): The two protons on the carbon adjacent to the amide carbonyl (-CH₂-C(=O)-).

-

~2.9 ppm (triplet, 2H): The two protons on the carbon adjacent to the secondary amine (-CH₂-NH-).

-

Broad singlet (2H): One proton from the secondary amine (-NH-) and one from the amide (-C(=O)NH-). These signals are often broad and may exchange with trace D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum is expected to show five distinct carbon signals.

-

~173 ppm: The carbonyl carbon of the amide (-C=O).

-

~48 ppm: The methylene carbon adjacent to the secondary amine (-CH₂-NH-).

-

~36 ppm: The methyl carbon attached to the secondary amine (-NH-CH₃).

-

~35 ppm: The methylene carbon adjacent to the carbonyl (-CH₂-C=O).

-

~26 ppm: The methyl carbon attached to the amide nitrogen (-C(=O)NH-CH₃).

-

Infrared (IR) Spectroscopy

-

3300-3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine and secondary amide. The amide N-H (Amide II band) is typically found in this region.

-

2940-2980 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

-

~1640 cm⁻¹ (strong): C=O stretching of the secondary amide (Amide I band). This is a very characteristic and strong absorption.

-

~1550 cm⁻¹ (medium): N-H bending of the secondary amide (Amide II band).

-

1400-1460 cm⁻¹ (medium): C-H bending of the methyl and methylene groups.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of basic amine groups.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

m/z of [M+H]⁺: 117.10 (Calculated for C₅H₁₃N₂O⁺).

-

Predicted Fragmentation: Key fragments would likely arise from the cleavage of the C-C bonds of the propane backbone and the loss of the amide group.

Standard Operating Procedures for Quality Control

The following protocols are standardized methodologies for verifying the identity and purity of this compound.

Identity Verification by NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Confirm the presence of the expected chemical shifts and splitting patterns as outlined in Section 3.1.

-

Integrate the proton signals to confirm the relative ratios of the different proton environments.

-

Verify the presence of five distinct signals in the ¹³C spectrum.

-

-

Acceptance Criteria: The obtained spectra must be consistent with the predicted chemical structure.

Purity Assessment by HPLC

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. A reverse-phase method using a C18 column with a gradient of water (with 0.1% formic acid or triethylamine) and acetonitrile is a suitable starting point. The additives aid in peak shaping for the basic amine groups.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Create a dilution to ~0.1 mg/mL for analysis.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (for amide chromophore).

-

Injection Volume: 10 µL.

-

Gradient: 5% Acetonitrile to 95% Acetonitrile over 15 minutes.

-

-

Data Analysis: Calculate the purity of the sample by the area percent method. The main peak corresponding to the product should be integrated, along with any impurity peaks.

-

Acceptance Criteria: Purity is typically required to be ≥95% or as specified for the intended application.

Safety and Handling

-

General: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Specific toxicity data for this compound is not available. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry place). It is incompatible with strong oxidizing agents and strong acids.

References

-

PubChem. This compound. National Center for Biotechnology Information. Link

-

Guidechem. This compound 50836-82-3. Link

-

Oakwood Chemical. CAS 50836-82-3 | 4148-1-31 | this compound. Link

-

Alfa Chemistry. CAS 50836-82-3 this compound. Link

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-methyl-3-(methylamino)propanamide

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of N-methyl-3-(methylamino)propanamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's physicochemical properties. This document integrates theoretical principles with actionable experimental and computational protocols to facilitate a thorough analysis of this and similar N-methylated amide compounds.

Introduction: The Significance of this compound and its Conformational Flexibility

This compound is a small organic molecule featuring a secondary amine and an N-methylated amide functional group. Its structure presents several key points of interest for scientific investigation, particularly in the context of medicinal chemistry and materials science. The presence of both hydrogen bond donors and acceptors, coupled with a flexible aliphatic chain, suggests potential for diverse intermolecular interactions.

A critical aspect of this molecule's chemistry is the conformational isomerism of the N-methylated amide bond. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans conformers.[1][2] The relative populations of these isomers can significantly influence the molecule's overall shape, polarity, and biological activity. Understanding and controlling this conformational preference is paramount for applications such as drug design, where specific molecular geometries are often required for optimal receptor binding.

This guide will explore both experimental and computational methodologies to elucidate the structural and conformational landscape of this compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values provide a foundational understanding of the molecule's identity and characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 50836-82-3 | SpectraBase |

| Canonical SMILES | CNCCC(=O)NC | PubChem |

| InChIKey | BZAGWSIKXFPLND-UHFFFAOYSA-N | SpectraBase |

Experimental Analysis of Molecular Structure and Conformation

While direct experimental data for this compound is not publicly available in comprehensive detail, this section outlines the key spectroscopic techniques and the expected results based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and conformational dynamics of this compound in solution.

The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are based on computational models and data from similar structural motifs.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on N (amide) | 7.5 - 8.5 | Broad singlet | 1H |

| H on N (amine) | 1.5 - 2.5 | Broad singlet | 1H |

| CH₂ adjacent to amide C=O | 2.2 - 2.6 | Triplet | 2H |

| CH₂ adjacent to amine N | 2.6 - 3.0 | Triplet | 2H |

| CH₃ on amide N | 2.7 - 2.9 (trans), 2.9 - 3.1 (cis) | Singlet(s) | 3H |

| CH₃ on amine N | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 170 - 175 |

| CH₂ adjacent to amide C=O | 35 - 45 |

| CH₂ adjacent to amine N | 45 - 55 |

| CH₃ on amide N | 25 - 30 (trans), 30 - 35 (cis) |

| CH₃ on amine N | 30 - 40 |

-

Sample Preparation: Dissolve a ~5-10 mg sample of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

To study the cis/trans isomerism, acquire a series of ¹H NMR spectra at varying temperatures (e.g., from 298 K up to 373 K).

-

-

Data Analysis:

-

Assign all proton and carbon signals using the 1D and 2D NMR data.

-

Observe the N-methyl signal of the amide group in the ¹H spectrum. The presence of two distinct singlets indicates slow exchange between the cis and trans conformers on the NMR timescale.

-

Integrate the signals corresponding to the cis and trans N-methyl groups to determine their relative populations.

-

As the temperature is increased, the two singlets will broaden and eventually coalesce into a single broad peak. The temperature at which coalescence occurs can be used to calculate the rotational energy barrier of the amide bond.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H (amine and amide) | Stretching |

| 2800 - 3000 | C-H (aliphatic) | Stretching |

| 1630 - 1680 | C=O (amide I band) | Stretching |

| 1510 - 1570 | N-H bend, C-N stretch (amide II band) | Bending/Stretching |

| 1250 - 1350 | C-N stretch, N-H bend (amide III band) | Stretching/Bending |

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound. The position and shape of the N-H and C=O stretching bands can provide insights into intermolecular hydrogen bonding.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 116. Common fragmentation pathways for amides and amines include alpha-cleavage and McLafferty rearrangement.[10][11][12][13]

Table 3: Predicted Key Mass Fragments

| m/z | Possible Fragment |

| 116 | [C₅H₁₂N₂O]⁺ (Molecular Ion) |

| 87 | [M - C₂H₅]⁺ |

| 72 | [M - C₂H₄N]⁺ |

| 58 | [CH₃NHCH₂CH₂]⁺ |

| 44 | [CH₃NHCH₂]⁺ or [CONHCH₃]⁺ |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) to generate charged fragments.

-

Data Acquisition: Record the mass-to-charge ratio of the resulting ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis of Molecular Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound in detail.

Density Functional Theory (DFT) Calculations

DFT calculations are well-suited for determining the geometries and relative energies of different conformers.

Caption: Workflow for DFT-based conformational analysis.

-

Initial Structure Generation:

-

Build a 3D model of this compound using molecular modeling software.

-

Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy starting geometries.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G* basis set.

-

-

Frequency Calculations:

-

Perform frequency calculations on each optimized geometry at the same level of theory. This step is crucial to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G**) or a different functional.

-

-

Population Analysis:

-

Calculate the relative Gibbs free energies of all stable conformers.

-

Use the Boltzmann distribution to determine the predicted population of each conformer at a given temperature.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in a condensed phase, such as in solution.

Caption: General workflow for a molecular dynamics simulation.

-

System Preparation:

-

Place the optimized structure of this compound in the center of a simulation box.

-

Solvate the molecule with an explicit solvent model (e.g., TIP3P water).

-

Add counter-ions as needed to neutralize the system.

-

Assign force field parameters to all atoms in the system (e.g., using the AMBER or CHARMM force fields).

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system setup.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

-

Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system density to equilibrate.

-

-

Production Run:

-

Run the main MD simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to study the conformational dynamics. This can include:

-

Plotting the dihedral angle of the amide bond over time to observe transitions between cis and trans states.

-

Calculating the root-mean-square deviation (RMSD) to assess overall structural stability.

-

Calculating the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

-

-

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the structural and conformational analysis of this compound. By combining experimental techniques like NMR, FTIR, and mass spectrometry with computational methods such as DFT and MD simulations, a detailed understanding of this molecule's properties can be achieved. The interplay between the flexible aliphatic chain and the restricted rotation of the N-methylated amide bond gives rise to a complex conformational landscape that is crucial to characterize for any potential application.

Future work should focus on obtaining high-resolution experimental data for this compound to validate the computational predictions presented here. Furthermore, investigating the molecule's interactions with biological targets or its self-assembly properties would be a logical next step, building upon the foundational knowledge of its structure and conformation.

References

-

Lappalainen, J., et al. (2016). Methyl Rotational Barriers in Amides and Thioamides. The Journal of Organic Chemistry, 81(17), 7859-7866. [Link]

-

Wiberg, K. B., & Rablen, P. R. (1995). Methyl rotational barriers in amides and thioamides. Journal of the American Chemical Society, 117(8), 2201-2209. [Link]

-

Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 676(1-3), 171-176. [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. [Link]

-

Drakenberg, T., & Forsén, S. (1970). The barrier to internal rotation in amides. I. Formamide. The Journal of Physical Chemistry, 74(1), 1-8. [Link]

-

Wójcik, J., et al. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry, 15(30), 6344-6350. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- Optional[FTIR] - Spectrum. [Link]

-

Ghazaryan, H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

University of Oxford. (n.d.). Chemical shifts. [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1699. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- Optional[1H NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-methyl-. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Rzepa, H. (2009). Conformational analysis and enzyme activity: models for amide hydrolysis. [Link]

-

Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Stenutz, R. (n.d.). N-methylpropanamide. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide. [Link]

Sources

- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01421J [pubs.rsc.org]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docbrown.info [docbrown.info]

- 9. Propanamide [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

"N-methyl-3-(methylamino)propanamide" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a foundational understanding of key chemical entities in the landscape of research and development. N-methyl-3-(methylamino)propanamide, a seemingly simple diamino amide, represents a versatile scaffold with potential applications ranging from a building block in complex organic synthesis to a constituent in novel chemical libraries for drug discovery. This guide is structured to provide a comprehensive and practical overview of this compound, moving beyond a simple recitation of facts to an integrated understanding of its properties, synthesis, and analysis. The methodologies described herein are presented with an emphasis on the underlying principles, enabling researchers to not only replicate but also adapt these protocols to their specific needs.

Chemical Identity and Nomenclature

This compound is a diamine derivative of propanoic acid. Establishing its precise identity is paramount for accurate research and communication.

Synonyms and Alternative Names:

-

N-Methyl-3-(methylamino)propionamide[1]

-

Propanamide, N-methyl-3-(methylamino)-

Chemical Identifiers:

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and database searching.

| Identifier | Value | Source |

| CAS Number | 50836-82-3 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) | [3] |

| InChIKey | BZAGWSIKXFPLND-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CNCCC(=O)NC | [1][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical separations.

| Property | Value | Notes |

| Predicted Boiling Point | 268.3 ± 23.0 °C at 760 mmHg | Prediction based on computational models. |

| Predicted Flash Point | 130.4 ± 22.8 °C | Prediction based on computational models. |

| Predicted XlogP | -1.0 | A measure of lipophilicity. The negative value suggests high water solubility.[3] |

Synthesis of this compound

The synthesis of this compound can be approached through several fundamental organic reactions. A common and logical pathway involves the Michael addition of methylamine to an acrylate derivative, followed by amidation.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

Sources

A Technical Guide to the Basic Research Applications of N-methyl-3-(methylamino)propionamide

Abstract

N-methyl-3-(methylamino)propionamide is a small molecule whose potential biological activities remain largely unexplored. Its structure, featuring both secondary amine and tertiary amide functionalities, presents a compelling case for its investigation as a novel bioactive compound. This guide provides a comprehensive framework for the initial characterization and in vitro screening of N-methyl-3-(methylamino)propionamide. It is designed for researchers in drug discovery and chemical biology, offering a logical, self-validating workflow from fundamental physicochemical analysis to preliminary biological assessment. Detailed, field-proven protocols for purity and identity confirmation, cytotoxicity profiling, and target-based screening are provided, grounded in established scientific principles. The objective is to equip researchers with the necessary methodologies to systematically evaluate this and other novel chemical entities, thereby uncovering their potential roles in biological systems and as starting points for therapeutic development.

Introduction

The quest for novel chemical entities with unique biological activities is a cornerstone of modern drug discovery and chemical biology.[1] N-methyl-3-(methylamino)propionamide (Figure 1) is a compound with a simple yet intriguing structure, containing functional groups that suggest potential interactions with biological macromolecules. The presence of a secondary amine and a tertiary amide makes it a candidate for investigation into a range of biological processes. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in various known bioactive compounds, prompting a systematic evaluation of its potential.[2]

This technical guide outlines a foundational research program to characterize N-methyl-3-(methylamino)propionamide, establishing a baseline of its properties and potential biological effects. The workflow is designed to be logical and iterative, ensuring that data from each stage informs the next. We begin with rigorous physicochemical characterization to ensure sample purity and structural integrity, a critical prerequisite for any biological investigation. Subsequently, a tiered in vitro screening cascade is proposed, starting with broad cytotoxicity assessments to establish a viable concentration range for further testing, followed by hypothesis-driven screening against plausible biological targets. The protocols described herein are based on widely accepted and validated methods to ensure robustness and reproducibility.

Figure 1. Chemical Structure of N-methyl-3-(methylamino)propionamide

CAS: 50836-82-3

Molecular Formula: C₅H₁₂N₂O[3]

Molecular Weight: 116.16 g/mol [3]Part 1: Physicochemical Characterization and Quality Control

Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and structural integrity of the test compound. This self-validating step prevents the misinterpretation of biological data that could arise from impurities or structural inaccuracies.

Identity and Structural Confirmation

Rationale: The first step is to unequivocally confirm that the synthesized or procured compound is indeed N-methyl-3-(methylamino)propionamide. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to verify molecular weight and the precise arrangement of atoms.

Protocol 1: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed to verify the molecular weight of the compound.

-

Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL in the mobile phase.

-

Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive ESI mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

-

Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 117.10, confirming the molecular weight of 116.16.[3][4][5] The chromatographic peak should be sharp and symmetrical, providing an initial indication of purity.

Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy

This protocol confirms the specific arrangement of protons, providing a fingerprint of the molecule's structure.[6][7]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

Expected Outcome & Interpretation: The spectrum should show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons) must be consistent with the structure of N-methyl-3-(methylamino)propionamide.[8][9] While a specific reference spectrum is not available, predictions based on its structure would anticipate signals for the two N-methyl groups, the two methylene groups (CH₂), and the N-H proton.

Purity Assessment

Rationale: The presence of impurities can confound biological data, leading to false positives or inaccurate potency measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of small organic molecules.

Protocol 3: Purity Assessment by HPLC-UV

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Chromatography:

-

Column: C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B for 1 min, 5-95% B over 20 min, hold at 95% B for 5 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm (amides typically absorb at this wavelength).

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is generally required for biological screening.

Table 1: Summary of Physicochemical Characterization Data

| Parameter | Method | Expected Result | Acceptance Criteria |

| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ at m/z 117.10 | ± 0.2 Da of theoretical |

| Structure | ¹H NMR | Spectrum consistent with predicted shifts and couplings | All key signals assigned |

| Purity | HPLC-UV (210 nm) | Single major peak | ≥95% Area |

Part 2: In Vitro Biological Screening Workflow

With the compound's identity and purity confirmed, a tiered screening approach can be initiated. This workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to explore specific, hypothesis-driven biological activities.

Tier 1: Cytotoxicity Profiling

Rationale: The first and most critical biological assay is to determine the compound's effect on cell viability. This establishes the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent target-based assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

Protocol 4: MTT Assay for General Cytotoxicity

-

Materials:

-

Cell Lines: A human cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well cell culture plates.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of N-methyl-3-(methylamino)propionamide (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of media containing the different compound concentrations. Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Shake the plate gently for 15 minutes.[14]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blanks from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

-

Plot percent viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).[15][16]

-

Tier 2: Hypothesis-Driven Target Screening

Rationale: The structure of N-methyl-3-(methylamino)propionamide, containing amine groups, bears a resemblance to endogenous monoamines like serotonin and dopamine. This suggests it could potentially interact with proteins that bind or metabolize these neurotransmitters, such as G-protein coupled receptors (GPCRs) or monoamine oxidases (MAOs).[17][18]

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound can inhibit the activity of MAO-A or MAO-B, enzymes critical for neurotransmitter degradation.[19] A common method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[20]

-

Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ produced by MAO reacts with a probe like Amplex® Red to generate the highly fluorescent product, resorufin. A decrease in fluorescence indicates enzyme inhibition.[19]

-

Materials:

-

Methodology:

-

Reaction Setup: In a 96-well black plate, add the MAO enzyme (A or B) to the assay buffer.

-

Inhibitor Addition: Add various concentrations of N-methyl-3-(methylamino)propionamide or a positive control inhibitor. Incubate for 10-15 minutes to allow for binding.

-

Reaction Initiation: Add a working solution containing the substrate, HRP, and the fluorogenic probe to all wells to start the reaction.

-

Measurement: Immediately begin measuring fluorescence kinetically (e.g., every minute for 20-30 minutes) using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[20]

-

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both MAO-A and MAO-B.[21][22]

Protocol 6: GPCR Competitive Radioligand Binding Assay

This assay measures the ability of the compound to displace a known radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Kᵢ).[23][24]

-

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.[25]

-

Materials:

-

Cell membranes expressing the target GPCR (e.g., human 5-HT₁ₐ serotonin receptor).

-

Specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[26]

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled competitor (e.g., serotonin).

-

Competition: Membranes + Radioligand + serial dilutions of N-methyl-3-(methylamino)propionamide.

-

-

Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.[26]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

-

Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

Part 3: Data Interpretation and Next Steps

The successful execution of the described workflow will yield a foundational dataset for N-methyl-3-(methylamino)propionamide.

-

Cytotoxicity Data: The IC₅₀ value from the MTT assay defines the compound's toxicity profile. If the IC₅₀ is high (e.g., >50 µM), it suggests a good safety window for in vitro assays. If it is low (e.g., <10 µM), the compound exhibits significant cytotoxicity, which itself could be an area of interest for applications like oncology.

-

Target-Based Screening Data:

-

MAO Assay: An IC₅₀ value in the low micromolar or nanomolar range would indicate that the compound is an inhibitor of MAO-A or MAO-B. Selectivity (a significant difference between the MAO-A and MAO-B IC₅₀ values) would be a key finding.

-

GPCR Binding: A low Kᵢ value indicates high binding affinity for the target receptor, suggesting the compound may act as an agonist or antagonist.

-

This initial dataset provides the basis for decision-making.

Positive results, or "hits," from this initial screen must be validated through repeat experiments and orthogonal assays. For example, a confirmed binding hit at a GPCR should be followed by a functional assay (e.g., measuring cAMP levels or calcium flux) to determine if the compound is an agonist or an antagonist.

Conclusion

This guide presents a systematic, robust, and scientifically-grounded framework for the initial basic research investigation of N-methyl-3-(methylamino)propionamide. By adhering to a workflow that prioritizes analytical rigor before biological characterization, researchers can generate high-quality, trustworthy data. The provided protocols for physicochemical analysis, cytotoxicity profiling, and hypothesis-driven target screening serve as a comprehensive starting point for elucidating the biological potential of this and other novel small molecules. The insights gained from this foundational work are essential for guiding future research, including mechanism-of-action studies, lead optimization, and the ultimate translation of chemical novelty into valuable research tools or therapeutic candidates.

References

-

CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. (2023-06-18). How to calculate IC50. [Link]

-

CLYTE Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Science Gateway. How to calculate IC50. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

SciSpace. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. [Link]

-

ResearchGate. (2016-10-04). How to calculate IC50 for my dose response?. [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

-

PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

-

PubMed. GPCR-radioligand binding assays. [Link]

-

OriginLab. (2022-12-21). How to compute EC50 C50 in Dose Response fitting. [Link]

-

PubMed. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

-

SlideShare. Structural elucidation by NMR(1HNMR). [Link]

-

PubMed. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

ResearchGate. Assay conditions for GPCR radioligand competition binding assays. [Link]

-

PubChem. N-Methyl-3-(methylnitrosoamino)propionamide. [Link]

-

American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

Food and Agriculture Organization of the United Nations. GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

- Google Patents. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

PubMed. (2013-06-24). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. [Link]

-

Sisu@UT. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

-

Sisu@UT. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

-

PubChem. N-methyl-3-(methylamino)propanamide. [Link]

-

National Center for Biotechnology Information. (2024-09-17). Editorial: Novel compounds from chemistry to druggable candidates. [Link]

-

ResearchGate. (2025-08-05). Criteria for the identification of compounds by liquid chromatography-mass spectrometry and liquid chromatography-multiple mass spectrometry in forensic toxicology and doping analysis. [Link]

-

International Journal of Trend in Scientific Research and Development. 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]

-

ACS Omega. (2026-01-12). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]

-

ChemRxiv. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. [Link]

-

Agilent Technologies. Basics of LC/MS. [Link]

-

Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

- Google Patents.

- Google Patents. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.

Sources

- 1. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 5. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 6. scispace.com [scispace.com]

- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. clyte.tech [clyte.tech]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Star Republic: Guide for Biologists [sciencegateway.org]

- 22. researchgate.net [researchgate.net]

- 23. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. multispaninc.com [multispaninc.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of N-methyl-3-(methylamino)propanamide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of N-methyl-3-(methylamino)propanamide, a bifunctional molecule containing both a secondary amine and a tertiary amide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles governing the molecule's behavior. We will explore the chemoselectivity of its functional groups, predict reaction outcomes under various conditions, and provide exemplary protocols for its key transformations. The insights herein are grounded in established principles of organic chemistry, offering a predictive framework for utilizing this molecule in complex synthetic applications.

Introduction and Structural Analysis

This compound (CAS 50836-82-3) is a small molecule possessing two key nitrogen-containing functional groups: a secondary amine and a tertiary amide.[1][2] The interplay and differential reactivity of these two groups make it an interesting substrate for chemical synthesis. Understanding its reactivity is crucial for its potential application as a building block in the development of pharmaceuticals and other functional materials.

The secondary amine is characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen. Its lone pair of electrons is localized, rendering it both basic and nucleophilic.[3] In contrast, the tertiary amide features a nitrogen atom bonded to a carbonyl group and two other carbon atoms. The lone pair on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group, which dramatically reduces its basicity and nucleophilicity, while making the amide bond exceptionally stable.[4] This electronic difference is the cornerstone of the molecule's chemoselective reactivity.

Caption: Structural features and reactivity centers of this compound.

Chemoselectivity: The Reactivity Dichotomy

The primary determinant of chemoselectivity in this compound is the vast difference in nucleophilicity between the secondary amine and the tertiary amide.

-

The Secondary Amine: As the most nucleophilic and basic site, the secondary amine will be the primary point of reaction with a wide range of electrophiles under standard conditions. Reactions such as N-acylation and N-alkylation will occur selectively at this position.[5]

-

The Tertiary Amide: The amide group is largely unreactive towards most electrophiles and nucleophiles under mild conditions.[6] Its transformation, such as hydrolysis or reduction, requires significantly more forcing conditions (e.g., strong acid/base with heat, or powerful reducing agents like LiAlH₄).

This reactivity difference allows for a stepwise functionalization of the molecule. One can first modify the amine center and then, if desired, transform the amide group in a subsequent step using more vigorous reagents.

| Functional Group | Relative Reactivity | Common Transformations | Required Conditions |

| Secondary Amine | High | N-Acylation, N-Alkylation, Salt Formation | Mild (Base, Room Temp) |

| Tertiary Amide | Low | Hydrolysis, Reduction | Harsh (Strong Acid/Base + Heat, LiAlH₄) |

| Caption: Comparative reactivity of the functional groups in this compound. |

Reactions at the Secondary Amine Center

The lone pair on the secondary amine makes it a potent nucleophile, readily participating in several cornerstone transformations in organic synthesis.[5]

N-Acylation

N-acylation is the reaction of the amine with an acylating agent (e.g., an acyl chloride or acid anhydride) to form a new, more complex tertiary amide. This reaction is typically fast, high-yielding, and is fundamental in peptide synthesis and drug modification.[5][7]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., Cl⁻) to yield the stable amide product.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. This transformation converts the secondary amine into a tertiary amine. While direct alkylation is feasible, it can sometimes lead to overalkylation, forming a quaternary ammonium salt.[8][9] Modern methods like reductive amination offer greater control.[5]

Mechanism (Direct Alkylation): This is a classic Sₙ2 reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5]

Reactions at the Tertiary Amide Center

Transformations of the tertiary amide bond are significantly more challenging due to its inherent stability and require more energetic conditions.[4]

Amide Hydrolysis

Hydrolysis of the amide bond cleaves the molecule into a carboxylic acid (propanoic acid derivative) and a secondary amine (N,N'-dimethyl-1,3-propanediamine). This reaction can be achieved under either strongly acidic or basic conditions, typically with prolonged heating.[10][11]

-

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[12][13] The reaction is effectively irreversible because the amine product is protonated under the acidic conditions, preventing it from acting as a nucleophile to reform the amide.[13]

-

Base-Promoted Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10][14] The reaction is driven to completion because the final step is an irreversible acid-base reaction where the expelled amine anion deprotonates the newly formed carboxylic acid.[12]

Amide Reduction

The tertiary amide can be reduced to a tertiary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[15][16] This reaction effectively converts the carbonyl group (C=O) into a methylene group (CH₂).[17]

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon.[15] The resulting tetrahedral intermediate undergoes a rearrangement where the oxygen atom, coordinated to aluminum, is eliminated. This forms a transient iminium ion, which is then rapidly attacked by a second hydride equivalent to yield the final tertiary amine product.[16][17]

Caption: A potential two-step synthetic workflow utilizing chemoselectivity.

Proposed Experimental Protocols

The following protocols are exemplary and should be adapted based on the specific substrate and scale. Standard laboratory safety procedures must be followed.

Protocol: Chemoselective N-Acylation of the Secondary Amine

This protocol describes a general procedure for acylating the secondary amine using an acyl chloride.

-

Reaction Setup: Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen).[5]

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add the desired acyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC) or LC-MS.[5]

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude tertiary amide product by flash column chromatography or recrystallization.[5]

Protocol: Reduction of the Tertiary Amide

This protocol describes the reduction of the amide carbonyl to a methylene group using LiAlH₄. Caution: LiAlH₄ reacts violently with water.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Add a solution of the N-acylated product (or the starting material if the original amide is to be reduced) (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

-

Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine product.

-

Purification: Purify the product as necessary via distillation or column chromatography.

Spectroscopic and Analytical Characterization

Confirmation of reaction outcomes relies on standard analytical techniques.

-

Infrared (IR) Spectroscopy:

-

Amine: A secondary amine shows a characteristic N-H stretching absorption around 3300-3500 cm⁻¹. This peak will disappear upon successful N-acylation or N-alkylation.[18]

-

Amide: The C=O stretch of the amide group is typically strong and appears around 1650 cm⁻¹. This peak will be absent after a successful reduction.[19]

-

-

¹H NMR Spectroscopy:

-

The N-H proton of the secondary amine typically appears as a broad signal.[20] Its disappearance is a key indicator of a reaction at the amine center.

-

Protons on the carbon adjacent to the amine nitrogen (α-protons) will show a characteristic chemical shift.

-

Reduction of the amide C=O to a CH₂ will result in the disappearance of the carbonyl's deshielding effect and the appearance of new signals corresponding to the methylene protons.

-

-

Mass Spectrometry: The molecular weight of the product will increase according to the mass of the acyl or alkyl group added. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful diagnostic tool.[18]

Conclusion

This compound is a molecule with two distinct and predictable reactivity centers. The secondary amine serves as a versatile nucleophilic handle for introducing a wide variety of substituents via N-acylation and N-alkylation under mild conditions. In contrast, the robust tertiary amide group requires harsh conditions for its transformation, enabling a clear strategy for chemoselective synthesis. This guide provides the foundational understanding and practical starting points for researchers to confidently employ this valuable building block in their synthetic endeavors, from fundamental research to complex drug development programs.

References

- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2h4Q8e6I14V2cd_CQ5wyAi2zTKfs8tB3sjd4ZIpHhVwGPmeHj8V92NKnGBeRapPNFofJxe3qAWHMTqxKv4H1cYNxHXlDnaCl7z7zAgk4JaXwmPg2z94Typ0hYHIzTQPDLtpiMI3CTrKch3P2Eme5Wnw36yv9-xlnOB5RvwM3vCiYwVyG_ZUpNptCz5px4g==]

- Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [URL: https://doi.org/10.1021/acs.orglett.4c01430]

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00725a]

- Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204859/]

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03650]

- Video: Amides to Amines: LiAlH4 Reduction. JoVE. [URL: https://www.jove.com/v/10287/amides-to-amines-lialh4-reduction]

- Reduction of Amides to Amines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/reduction-of-amides-to-amines/]

- A Comparative Guide to the Reactivity of Secondary vs. Tertiary Amides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQyGnZGDDsdOYbSBqS02yYEDWkfWCHS1OYCPHE-JoC8G2APEIoMjOpOp_xvHlwQWEz2bdcSN5RfyHfvMO2gz9cw4I872OglkM6CtOVtaxhOyBN53oNqkeQitGQjBqTJ0326mjYbptCxBlrjqyC-MVjQMRpEd55xQEzPY_MBTKvvyTJ_bpPg57QvFNfzviMa6KZdOWV_hHdNkov__8NerefnCc=]

- Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [URL: https://www.chemistrysteps.com/amide-reduction-mechanism-by-lialh4/]